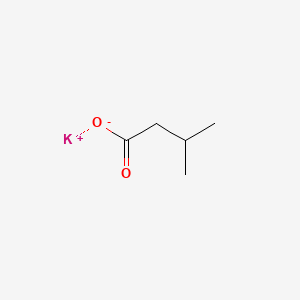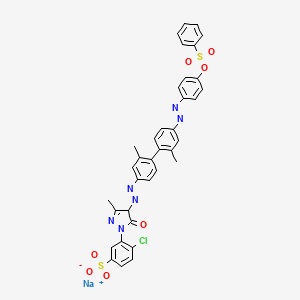
4-Methoxy-6-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Methoxy-6-(trifluoromethyl)quinoline, also known as MTFQ, is a chemical compound that has gained attention in scientific research due to its unique properties. MTFQ belongs to the quinoline family and is a derivative of 4-methoxyquinoline. It is a crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Optical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to 4-Methoxy-6-(trifluoromethyl)quinoline, have been synthesized and extensively studied for their optical properties. These compounds exhibit unique solvatochromism, fluorescence in solid and AIE states, and low quantum yields due to intramolecular charge transfer. The presence of electron-withdrawing and electron-donating groups contributes to these properties, making them suitable for applications in material science, particularly in the development of fluorescent materials and sensors. The formation of nano-aggregates and distinct morphological features like ice flakes and microcrystalline clusters further highlight their potential in nanotechnology and materials engineering (Rajalakshmi & Palanisami, 2020).
Corrosion Inhibition
Quinoline derivatives, including those related to 4-Methoxy-6-(trifluoromethyl)quinoline, have been identified as effective anticorrosive agents for metals. Their ability to form stable chelating complexes with metal surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is particularly relevant in industries where metal longevity and integrity are crucial. The high electron density and presence of polar substituents in these compounds facilitate their adsorption on metal surfaces, providing a protective barrier against corrosive elements (Verma, Quraishi, & Ebenso, 2020).
Propriétés
IUPAC Name |
4-methoxy-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZHCSFONKDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625779 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(trifluoromethyl)quinoline | |
CAS RN |
262588-43-2 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-benzo[b][1,4]oxazin-4(3H)-amine hydrochloride](/img/structure/B1630053.png)










